molecular formula C18H9BrN2O4S2 B12138544 4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12138544
M. Wt: 461.3 g/mol
InChI Key: LKEPBPWFJBBDOH-UHFFFAOYSA-N
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Description

4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound with a unique structure that includes bromine, indole, thiazolidine, and benzoic acid moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring and the benzoic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine atom in the indole ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-(5-bromo-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
  • 4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
  • N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

Uniqueness

The uniqueness of 4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H9BrN2O4S2

Molecular Weight

461.3 g/mol

IUPAC Name

4-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzoic acid

InChI

InChI=1S/C18H9BrN2O4S2/c19-9-3-6-12-11(7-9)13(15(22)20-12)14-16(23)21(18(26)27-14)10-4-1-8(2-5-10)17(24)25/h1-7,23H,(H,24,25)

InChI Key

LKEPBPWFJBBDOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O

Origin of Product

United States

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